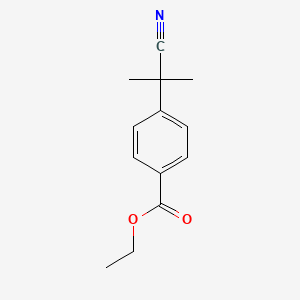

Ethyl 4-(2-Cyano-2-propyl)benzoate

Description

Ethyl 4-(2-cyano-2-propyl)benzoate is a benzoate ester derivative featuring a cyano-substituted propyl group at the para position of the benzene ring. This compound belongs to a broader class of alkyl benzoates, which are widely studied for their diverse chemical, biological, and material science applications. The cyano group and ester functionality suggest applications in polymerization, pharmaceuticals, and organic synthesis .

Properties

Molecular Formula |

C13H15NO2 |

|---|---|

Molecular Weight |

217.26 g/mol |

IUPAC Name |

ethyl 4-(2-cyanopropan-2-yl)benzoate |

InChI |

InChI=1S/C13H15NO2/c1-4-16-12(15)10-5-7-11(8-6-10)13(2,3)9-14/h5-8H,4H2,1-3H3 |

InChI Key |

KBOFVNJJDLNWIV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(C)(C)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(2-Cyano-2-propyl)benzoate can be synthesized through several methods. One common approach involves the reaction of ethyl 4-bromobenzoate with 2-cyano-2-propyl magnesium bromide in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-Cyano-2-propyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Amino benzoate derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(2-Cyano-2-propyl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-Cyano-2-propyl)benzoate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release benzoic acid derivatives. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects: The electron-withdrawing cyano group in ethyl 4-(2-cyano-2-propyl)benzoate may enhance electrophilic reactivity compared to electron-donating groups like dimethylamino .

- Biological Activity: SABA1 (MIC: 0.45–0.9 mM against E. coli) demonstrates that sulfonamide and amide substituents enhance antimicrobial properties, whereas cyano groups may prioritize chemical stability over bioactivity .

Physicochemical Properties

Reactivity and Stability

- Ethyl 4-(dimethylamino)benzoate exhibits higher reactivity in resin polymerization due to its amine group, achieving a 30% higher degree of conversion than methacrylate-based analogs .

- Ethyl 4-cyanobenzoate is classified under EU Regulation 1272/2008 for acute toxicity (Category 4, H302) and skin irritation (Category 2), indicating that cyano substituents may introduce handling risks .

Thermal and Spectral Data

- I-6230 and I-6232 (pyridazinyl-substituted analogs) exhibit distinct melting points (97–99°C for solids vs. oil for less polar derivatives), suggesting that bulky substituents like 2-cyano-2-propyl could influence crystallinity .

Biological Activity

Ethyl 4-(2-cyano-2-propyl)benzoate is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's structural characteristics, synthesis, and biological effects, supported by research findings and data tables.

Structural Characteristics

This compound features a benzoate ester linked to a cyano-substituted propyl group. Its molecular formula is CHNO, indicating the presence of both aromatic and aliphatic components, which may influence its reactivity and interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of ethyl benzoate with appropriate cyanoalkylating agents under controlled conditions. The compound can be produced in high yields using advanced techniques such as continuous flow reactors and purification methods like chromatography.

Research indicates that this compound interacts with various biological targets, potentially affecting cell signaling and metabolic pathways. The cyano group and benzoate structure may facilitate binding to enzymes and receptors, leading to diverse biological effects. Preliminary studies suggest that it could exhibit:

- Antitumor Activity : Initial investigations have shown potential inhibitory effects on tumor cell proliferation in vitro.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, although specific mechanisms remain to be elucidated.

- Enzyme Inhibition : There is evidence suggesting that it can inhibit specific enzymes involved in metabolic processes, which may have implications for drug development .

Case Studies

- Antitumor Effects : In a study involving human lung adenocarcinoma cells (Calu-6), treatment with this compound resulted in significant changes in histone methylation levels, indicative of alterations in gene expression associated with tumor growth inhibition .

- Inflammatory Response Modulation : Another study reported that this compound reduced pro-inflammatory cytokine levels in macrophage cell lines, suggesting its potential as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antitumor | Inhibition of tumor cell proliferation | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Enzyme Inhibition | Inhibition of metabolic enzymes |

Future Directions

Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound. Investigations into its pharmacokinetics, toxicity profiles, and potential therapeutic applications are crucial for understanding its viability as a pharmaceutical agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.